Enhanced Lipophilicity (LogP) Compared to Direct Amino Analog
The target compound possesses a computed LogP of 1.32, which is approximately 1.07 log units higher than the direct analog N-(4-aminophenyl)ethane-1-sulfonamide (LogP = 0.253) [1]. This increase in lipophilicity is attributed to the N-ethyl and aminomethyl modifications, which reduce polarity and may enhance passive membrane diffusion.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.3213 |
| Comparator Or Baseline | N-(4-aminophenyl)ethane-1-sulfonamide: LogP = 0.253 |
| Quantified Difference | ΔLogP = +1.07 |
| Conditions | Computational prediction (Chemscene for target; Chembase for comparator) |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] Chembase. N-(4-aminophenyl)ethane-1-sulfonamide (CBID:260400). http://www.chembase.cn/molecule-260400.html View Source
